Dibutyl 1,3-dithiolan-2-ylidenepropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate is an organic compound with the molecular formula C12H18O4S2. It is a derivative of propanedioic acid and contains a 1,3-dithiolan-2-ylidene group. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 1,3-dithiolan-2-ylidenepropanedioate typically involves the reaction of dibutyl malonate with 1,3-dithiolane-2-thione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and distillation, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace one of the butyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal or antibacterial agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dibutyl 1,3-dithiolan-2-ylidenepropanedioate involves its interaction with molecular targets through its dithiolan-2-ylidene group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoprothiolane: A malonate ester with similar structural features, used as an insecticide and fungicide.
Diisopropyl 1,3-dithiolan-2-ylidenemalonate: Another compound with a 1,3-dithiolan-2-ylidene group, used in various chemical applications.
Uniqueness
Dibutyl 1,3-dithiolan-2-ylidenepropanedioate is unique due to its specific butyl ester groups, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
50780-69-3 |
---|---|
Molecular Formula |
C14H22O4S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
dibutyl 2-(1,3-dithiolan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H22O4S2/c1-3-5-7-17-12(15)11(14-19-9-10-20-14)13(16)18-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
ZETBTPVLZNYFEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C1SCCS1)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.